Butyl vinyl sulfone

CAS No.: 16841-53-5

Cat. No.: VC14858457

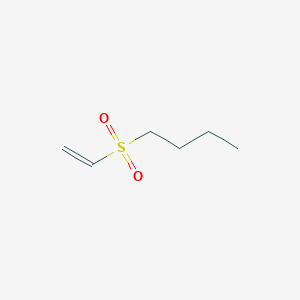

Molecular Formula: C6H12O2S

Molecular Weight: 148.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16841-53-5 |

|---|---|

| Molecular Formula | C6H12O2S |

| Molecular Weight | 148.23 g/mol |

| IUPAC Name | 1-ethenylsulfonylbutane |

| Standard InChI | InChI=1S/C6H12O2S/c1-3-5-6-9(7,8)4-2/h4H,2-3,5-6H2,1H3 |

| Standard InChI Key | ZPQFAVDVWVKUOJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCS(=O)(=O)C=C |

Introduction

Chemical Structure and Fundamental Properties

Butyl vinyl sulfone belongs to the vinyl sulfone family, distinguished by its conjugated C=C and S=O groups. The sulfone moiety imparts strong electron-withdrawing effects, polarizing the vinyl group and enhancing its reactivity toward nucleophiles such as thiols and amines . The butyl substituent influences solubility and steric effects, with branched isomers (e.g., tert-butyl) offering greater thermal stability compared to linear counterparts .

Quantum-chemical studies reveal that the electrophilicity of the vinyl sulfone group enables selective interactions with biological targets. For instance, near-thermoneutral binding with cysteine residues in proteins has been observed in derivatives, making butyl vinyl sulfone a candidate for reversible covalent drug design .

Synthesis Methodologies

Silver-Catalyzed Sulfonylation

A stereoselective synthesis route involves silver-catalyzed sulfonylation of styrenes. In a representative procedure, styrene derivatives react with sulfonic acids in the presence of AgNO<sub>3</sub> and TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) at 100°C, yielding vinyl sulfones with high E-selectivity (up to 85% yield) . This method tolerates electron-donating and withdrawing substituents on the aryl group, enabling the synthesis of diverse derivatives.

Table 1: Representative Reaction Conditions for Vinyl Sulfone Synthesis

| Substrate | Catalyst | Oxidant | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Styrene | AgNO<sub>3</sub> | TEMPO | 100 | 82 |

| 4-Methylstyrene | AgNO<sub>3</sub> | TEMPO | 100 | 85 |

| 4-Fluorostyrene | AgNO<sub>3</sub> | TEMPO | 100 | 77 |

Transition-Metal-Mediated Coupling

Palladium and ruthenium catalysts facilitate cross-coupling between vinyl halides and sulfinates. For example, Heck coupling of vinyl bromides with sodium sulfinate salts in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> produces vinyl sulfones with retained stereochemistry . These methods are scalable and applicable to butyl vinyl sulfone synthesis by selecting appropriate sulfinate precursors.

Physicochemical Properties and Reactivity

Thermal Stability and Degradation

Poly(vinyl butyl carbonate sulfone)s, derived from butyl vinyl sulfone precursors, exhibit tunable thermal degradation profiles. The degradation onset temperature varies with side-chain branching:

Table 2: Thermal Degradation Onset of Poly(vinyl butyl carbonate sulfone)s

| Side Chain | Degradation Onset (°C) | Residue (wt %) |

|---|---|---|

| tert-Butyl | 91 | 2.77 ± 0.53 |

| n-Butyl | 168 | 4.12 ± 0.61 |

| iso-Butyl | 213 | 1.98 ± 0.34 |

The tert-butyl variant’s lower stability stems from facile carbonate elimination, a rate-determining step that releases volatile byproducts like CO<sub>2</sub> and isobutylene . This property is exploited in transient electronics, where controlled polymer disintegration is required.

Nucleophilic Reactivity

Butyl vinyl sulfone undergoes Michael addition with thiols, forming stable thioether adducts. Kinetic studies show second-order rate constants (k<sub>2</sub>) ranging from 10<sup>−2</sup> to 10<sup>−1</sup> M<sup>−1</sup>s<sup>−1</sup> in aqueous media, depending on pH and nucleophile concentration . This reactivity underpins its use in bioconjugation and protease inhibitor development.

Applications in Industrial and Research Contexts

Reactive Dyes for Textiles

Butyl vinyl sulfone is a key intermediate in reactive dye synthesis, accounting for 68% of the global vinyl sulfone market . Its electrophilic vinyl group forms covalent bonds with cellulose fibers, ensuring wash-fast coloration. In India and China, government subsidies for textile manufacturing have driven annual demand growth of 6–8% since 2020 .

Transient Polymers

Copolymers incorporating butyl vinyl sulfone degrade into volatile compounds upon heating, making them ideal for temporary substrates in flexible electronics. For instance, poly(vinyl tert-butyl carbonate sulfone) substrates vanish completely at 150°C, leaving no residue on silicon wafers .

Medicinal Chemistry

Reversible covalent inhibitors based on butyl vinyl sulfone derivatives target cysteine proteases involved in cancer and neurodegenerative diseases. A 2024 study demonstrated that a butyl vinyl sulfone-modified inhibitor of cathepsin B showed IC<sub>50</sub> values of 12 nM with >100-fold selectivity over off-target proteases .

Comparative Analysis with Related Vinyl Sulfones

Butyl vinyl sulfone’s performance is contextualized against other vinyl sulfones:

-

Methyl vinyl sulfone: Higher water solubility but lower thermal stability (degradation onset: 75°C) .

-

Phenyl vinyl sulfone: Enhanced conjugation improves reactivity in Diels-Alder reactions but reduces compatibility with aqueous systems .

-

Divinyl sulfone: Cross-linking capability benefits polymer networks but complicates controlled degradation .

The butyl group’s balance of hydrophobicity and steric bulk makes it preferable for applications requiring moderate reactivity and processability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume